
2,2-Dichloro-1,1,1-trifluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1,1,1-trifluoropentane is an organic compound with the molecular formula C5H7Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of pentane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1,1,1-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include various substituted pentanes depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include alkanes or partially reduced intermediates.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1,1,1-trifluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1,1,1-trifluoropentane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, its halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A similar halogenated hydrocarbon with a shorter carbon chain.
1,1,1-Trifluoro-2,2-dichloroethane: Another related compound with a different arrangement of chlorine and fluorine atoms.
1,2-Dichloro-1,1,2-trifluoroethane: An isomer with chlorine atoms on adjacent carbon atoms.
Uniqueness
2,2-Dichloro-1,1,1-trifluoropentane is unique due to its specific arrangement of halogen atoms on a pentane backbone, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
261503-35-9 |
|---|---|
Fórmula molecular |
C5H7Cl2F3 |
Peso molecular |
195.01 g/mol |
Nombre IUPAC |
2,2-dichloro-1,1,1-trifluoropentane |
InChI |
InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 |
Clave InChI |
NIQUBVPERNFQTM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
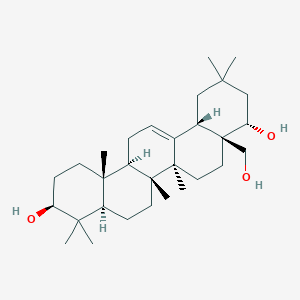
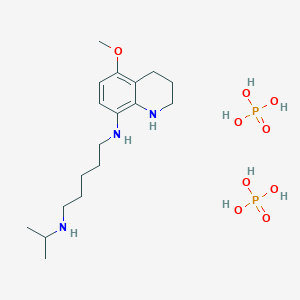


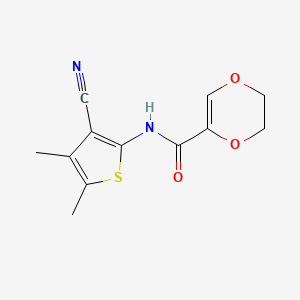
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
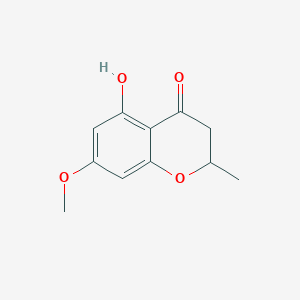
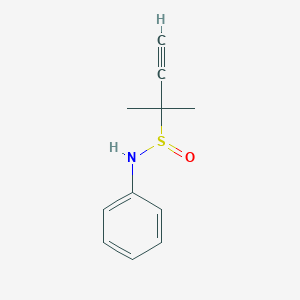
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
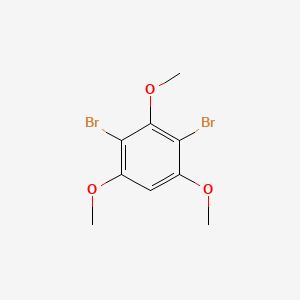
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)

